molecular formula C16H11BrN4OS2 B3401711 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1040682-96-9

7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B3401711
CAS No.: 1040682-96-9
M. Wt: 419.3 g/mol
InChI Key: KOWBJVHDKJLYSF-UHFFFAOYSA-N
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Description

7-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core. This scaffold is characterized by fused pyrazole and triazine rings, with a ketone group at position 2. The compound is substituted at position 7 with a 3-bromobenzyl thioether group and at position 2 with a 2-thienyl moiety. The bromine atom on the benzyl group enhances lipophilicity and may influence binding interactions in biological systems, while the thienyl substituent contributes to electronic modulation of the core structure .

Properties

IUPAC Name

7-[(3-bromophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4OS2/c17-11-4-1-3-10(7-11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-5-2-6-23-14/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWBJVHDKJLYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-d][1,2,4]triazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thienyl group: This step often involves a substitution reaction where a thienyl group is introduced to the core structure.

    Attachment of the bromobenzyl group: This is usually done through a nucleophilic substitution reaction, where the bromobenzyl group is attached to the sulfur atom of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thienyl or bromobenzyl groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

The compound 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has attracted attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanisms involved include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound may inhibit CDK activity, which is crucial for cell cycle regulation.
  • Activation of Caspases : It triggers the activation of caspases (such as caspase-8 and caspase-9), leading to programmed cell death in cancer cells.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It modulates the activity of inflammatory mediators and inhibits enzymes involved in inflammatory pathways. This makes it a potential candidate for treating various inflammatory diseases.

Enzyme Inhibition

In addition to its anticancer and anti-inflammatory effects, 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has shown promise as an enzyme inhibitor. Specific targets include:

  • Acetylcholinesterase : Inhibition of this enzyme can lead to increased levels of acetylcholine, impacting neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways in macrophages.

Mechanism of Action

The mechanism of action of 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares the target compound with structurally related pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives, highlighting key structural and physicochemical differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP Key Features Reference
7-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (Target) 7: 3-Bromobenzylthio; 2: Thienyl C₁₇H₁₁BrN₄OS₂ 445.33 ~4.5* Bromine enhances lipophilicity; thienyl modulates electronic properties
2-(4-Ethoxyphenyl)-7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrazolo[...]triazin-4(5H)-one 7: Oxadiazolylmethylthio; 2: Ethoxyphenyl C₂₂H₁₈N₆O₃S 446.49 4.90 High logP due to phenyl-oxadiazole; ethoxy group improves solubility
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 5: Aminoethyl; 2: Cyclopropyl C₁₀H₁₃N₅O 219.24 N/A Aminoethyl enhances polarity; cyclopropyl may improve metabolic stability
2-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2: 4-Methoxyphenyl C₁₂H₁₀N₄O₂ 242.23 ~2.8* Methoxy group increases solubility; simpler structure
5-[(4-Ethenylphenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[...]triazin-4(5H)-one 5: Ethenylphenylmethyl; 2: Methoxyphenyl C₂₁H₁₈N₄O₂ 358.40 N/A Bulky ethenyl group may hinder membrane permeability

*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen Bonding: The thienyl group (hydrogen bond acceptor) and bromobenzylthio group (weak acceptor) may reduce polar surface area (PSA) compared to analogs with methoxy or aminoethyl substituents, which have higher PSA and improved solubility .

Key Research Findings

Metabolic Stability : The oxidation of the pyrazolo-triazine core is a critical metabolic pathway. Bulky substituents (e.g., bromobenzylthio) may mitigate this process, enhancing bioavailability .

Structural Flexibility : Compounds with smaller 2-position substituents (e.g., cyclopropyl or methoxyphenyl) exhibit lower molecular weights and improved solubility, making them more suitable for oral administration .

Biological Activity

The compound 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure

The molecular formula of 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is represented as C₁₈H₁₄BrN₅S₂. The structure features a pyrazolo[1,5-d][1,2,4]triazine core with a bromobenzylthio group and a thienyl moiety, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Intermediate : The initial step involves the reaction of 3-bromobenzyl chloride with sodium thiolate to yield 3-bromobenzylthiol.
  • Cyclization : The resulting thiol is then reacted with 2-thiophenecarboxaldehyde in the presence of a base to form a thioether intermediate.
  • Final Cyclization : This intermediate undergoes cyclization with hydrazine to form the pyrazolo[1,5-d][1,2,4]triazine structure.

These steps are crucial for obtaining high yields and purity of the final product.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures to 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : In vitro assays (e.g., MTT assay) have shown that related pyrazolo-triazine derivatives can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). These compounds often demonstrate stronger cytotoxic effects than traditional chemotherapeutics like cisplatin .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, certain derivatives have been shown to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax . Additionally, they may trigger autophagy through increased formation of autophagosomes and inhibition of mTOR pathways .

Other Biological Activities

Beyond anticancer effects, compounds in this class also exhibit:

  • Antimicrobial Activity : Some derivatives have shown promising results against various microbial strains.
  • Anti-inflammatory Effects : Research indicates that these compounds may inhibit inflammatory pathways by targeting specific enzymes involved in the inflammatory response .

Data Summary

The following table summarizes key findings related to the biological activity of 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one and its analogs:

Activity Details
Anticancer ActivityInduces apoptosis in MCF-7 and MDA-MB-231 cell lines; stronger than cisplatin .
MechanismInhibits NF-κB; promotes p53 and Bax; triggers autophagy .
AntimicrobialExhibits activity against various microbial strains .
Anti-inflammatoryInhibits enzymes involved in inflammation .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of a series of pyrazolo[1,5-d][1,2,4]triazine derivatives against breast cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition where related compounds were tested for their ability to inhibit acetylcholinesterase. This inhibition is critical as it can lead to increased levels of acetylcholine in the nervous system, potentially impacting cognitive functions and behavior .

Q & A

Q. What are the optimal synthetic routes for preparing 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core via cyclization of 5-aminopyrazole derivatives with reagents like ethoxycarbonyl isocyanate/isothiocyanate (yields depend on substituent reactivity) .
  • Step 2 : Introduction of the 3-bromobenzylthio group via nucleophilic substitution or thiol-alkylation under inert conditions (polar aprotic solvents like DMF enhance reaction rates) .
  • Step 3 : Thiophene substitution at the 2-position using Suzuki-Miyaura coupling or direct alkylation, optimized for regioselectivity .
    Key Considerations : Microwave-assisted synthesis may improve yield and reduce side reactions . Monitor intermediates via TLC and confirm final structure using NMR (¹H/¹³C), HRMS, and XRD .

Q. How can the molecular structure and purity of this compound be validated?

  • X-ray crystallography provides unambiguous confirmation of regiochemistry and stereochemistry .
  • ¹H/¹³C NMR : Key signals include downfield shifts for the triazinone carbonyl (δ ~160-170 ppm) and aromatic protons from the thienyl and bromobenzyl groups (δ 6.5-8.0 ppm) .
  • Mass spectrometry : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z ~463–465 for bromine isotopes) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, thiophene substitution) influence biological activity?

  • SAR Insights :
    • The 3-bromobenzylthio group enhances lipophilicity and target binding (e.g., kinase inhibition) compared to non-halogenated analogs .
    • Thiophene at the 2-position improves π-π stacking with aromatic residues in enzyme active sites, as seen in pyrazolo-triazine derivatives targeting GABA receptors .
  • Methodology : Compare IC₅₀ values of analogs in enzyme assays (e.g., kinase inhibition) and use molecular docking to map substituent interactions .

Q. What mechanisms underlie this compound’s potential bioactivity (e.g., CNS or anticancer effects)?

  • Hypothesized Targets :
    • GABAₐ receptors : Pyrazolo-triazines like MRK-016 show nM affinity for α5-subunit-containing receptors, modulating cognitive function .
    • Kinase inhibition : The triazinone core may act as an ATP-binding site competitor, similar to pyrazolo[1,5-a]pyrimidines .
  • Experimental Design :
    • Perform radioligand binding assays (³H-flumazenil for GABAₐ) .
    • Use cell viability assays (MTT) on cancer lines with upregulated kinases (e.g., EGFR-mutant NSCLC) .

Q. How can conflicting reactivity or yield data in synthesis be resolved?

  • Common Issues :
    • Low yield in thiol-alkylation: Switch from DMF to THF to reduce steric hindrance .
    • By-products in cyclization: Optimize reaction time and temperature (e.g., 80°C for 12h vs. microwave at 100°C for 1h) .
  • Troubleshooting : Use DOE (Design of Experiments) to evaluate solvent polarity, temperature, and catalyst interactions .

Q. What strategies improve regioselectivity during functionalization of the triazinone core?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide electrophilic substitution .
  • Metal Catalysis : Use Pd-mediated cross-coupling for precise thiophene or aryl group installation .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups) during multi-step synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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